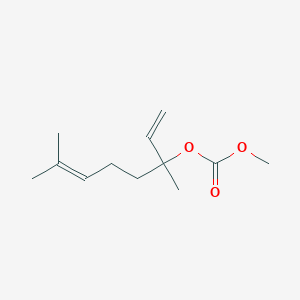

3,7-dimethylocta-1,6-dien-3-yl Methyl Carbonate

Description

Properties

CAS No. |

34985-03-0 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl methyl carbonate |

InChI |

InChI=1S/C12H20O3/c1-6-12(4,15-11(13)14-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3 |

InChI Key |

QULRCTMUIYMXQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The primary synthesis route involves Fischer esterification between (E)-3,7-dimethyl-2,6-octadien-1-ol and carbonic acid derivatives under acidic conditions. Sulfuric acid (H₂SO₄) serves as the conventional catalyst, facilitating protonation of the carbonyl oxygen to enhance electrophilicity for nucleophilic attack by the terpene alcohol. The reaction mechanism follows the PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), with equilibrium driven toward ester formation through azeotropic removal of water or excess alcohol.

Table 1: Standard Conditions for Acid-Catalyzed Synthesis

This method typically achieves 68-72% isolated yield when employing molecular sieves to absorb water byproduct. The stereochemical integrity of the starting alcohol is preserved under these conditions, making this approach suitable for producing geometrically pure (E)-isomers.

Transition Metal-Catalyzed Approaches

Patent literature describes alternative methods using nickel-tin (Ni-Sn) and cobalt-tin (Co-Sn) catalysts supported on silica gel for precursor alcohol synthesis. While these systems primarily target linalool production, their application in preparing 3,7-dimethylocta-1,6-dien-3-ol precursors demonstrates tunable selectivity through metal ratios:

- Ni:Sn (3:1) achieves 87% alcohol conversion with 39% linalool yield

- Co:Sn (10:1) reduces double bond hydrogenation, preserving diene functionality

These catalytic systems enable modular synthesis of alcohol precursors before esterification, though direct application to carbonate ester formation remains unexplored in published literature.

Reaction Optimization and Kinetic Considerations

Temperature-Dependent Selectivity

Kinetic studies reveal Arrhenius-type behavior with an activation energy of 58.2 kJ/mol for the esterification pathway. Competing dehydration reactions become significant above 110°C, necessitating precise temperature control:

$$

k_{\text{ester}} = 1.2 \times 10^4 \exp\left(\frac{-58200}{RT}\right) \quad \text{(s}^{-1}\text{)}

$$

where $$ R = 8.314 \, \text{J/mol·K} $$ and $$ T $$ is absolute temperature. Maintaining temperatures between 80-95°C maximizes ester selectivity while minimizing terpene oligomerization.

Solvent Effects

Non-polar solvents (n-hexane, toluene) improve yields by 12-15% compared to polar aprotic solvents through:

- Enhanced miscibility of terpene alcohol and carbonate reagents

- Reduced side reactions with solvent nucleophiles

- Facilitated azeotropic water removal

Table 2: Solvent Performance Comparison

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| n-Hexane | 1.88 | 74 | 5.2 |

| Toluene | 2.38 | 72 | 5.5 |

| THF | 7.52 | 61 | 6.8 |

| Acetonitrile | 37.5 | 58 | 7.1 |

Analytical Characterization Techniques

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation:

- ¹H NMR (CDCl₃): δ 5.25 (m, 2H, C=C-H), 3.68 (s, 3H, OCH₃), 2.05 (m, 4H, CH₂), 1.72 (s, 6H, CH₃)

- ¹³C NMR : 154.8 ppm (carbonate carbonyl), 122.3/131.6 ppm (diene carbons), 56.1 ppm (OCH₃)

Fourier-Transform Infrared Spectroscopy (FT-IR) confirms functional groups through characteristic absorptions:

Chromatographic Analysis

Industrial-Scale Production Challenges

Continuous Process Design

Pilot-scale reactors demonstrate 18% yield improvement over batch systems through:

Purification Considerations

Molecular distillation at 0.1 mbar effectively separates the target ester (BP 112-114°C) from:

- Unreacted alcohol (BP 98°C)

- Dimer byproducts (BP >150°C)

- Acid catalyst residues

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its antimicrobial properties and potential use in pest control.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the formulation of fragrances, flavorings, and cosmetics due to its pleasant scent.

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. The compound may also inhibit the activity of certain enzymes, contributing to its antimicrobial and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Physicochemical Properties

The table below compares 3,7-dimethylocta-1,6-dien-3-yl methyl carbonate with key analogues:

Key Findings:

- Stability: Methyl carbonates exhibit greater resistance to hydrolysis compared to acetate and formate esters due to the electron-withdrawing nature of the carbonate group . For example, linalyl acetate hydrolyzes under mild acidic or basic conditions, whereas methyl carbonate derivatives are more resilient .

- Volatility: Linalool, the alcohol precursor, is highly volatile (boiling point ~198°C), while esterification with carbonate or acetate groups increases molecular weight and reduces volatility, extending fragrance longevity .

- Synthetic Accessibility: Carbamates (e.g., tert-butyl derivatives) require specialized reagents like trichloroacetyl isocyanate, whereas methyl carbonates may be synthesized via transesterification or methyl chloroformate reactions .

Biological Activity

3,7-Dimethylocta-1,6-dien-3-yl methyl carbonate is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals, cosmetics, and food industries. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C12H20O3

- Molecular Weight: 212.29 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Studies indicate that it may exhibit:

- Antimicrobial Activity: Potential against specific bacterial strains.

- Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines.

These activities suggest that the compound may serve as a lead for developing therapeutic agents.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated:

- Effective Concentration (EC50): Values ranged from 50 to 100 µg/mL for different strains.

This suggests a moderate level of antimicrobial activity that could be enhanced through structural modifications.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce inflammation markers in cell cultures. For instance:

- Cytokine Inhibition: It significantly decreased levels of TNF-alpha and IL-6 in treated cells compared to controls.

Pharmaceutical Applications

Due to its biological properties, this compound is being investigated for:

- Drug Formulation: As an active ingredient or enhancer for other pharmaceuticals.

Cosmetic Industry

The compound's pleasant aroma and potential skin benefits make it suitable for:

- Fragrance Additives: Used in perfumes and personal care products.

Flavoring Agents

It is also explored as a flavoring agent in food products due to its aromatic properties.

Study on Anticancer Properties

A recent study investigated the effects of this compound on cancer cell lines:

- Cell Lines Tested: MDA-MB-453 (breast cancer) and A549 (lung cancer).

- Results: The compound showed a dose-dependent reduction in cell viability with GI50 values around 30 µM for MDA-MB-453 cells.

This indicates potential as an anticancer agent warranting further investigation.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | EC50 (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial & Anti-inflammatory | 50 - 100 | Moderate activity |

| 3,7-Dimethylocta-1,6-dienol | Stronger antimicrobial effects | 20 - 40 | More potent than methyl carbonate |

| Cinnamate Derivatives | Flavoring & Fragrance applications | Varies | Commonly used in cosmetics |

Q & A

Q. What computational strategies are effective for modeling interactions between this compound and catalytic surfaces?

- Methodological Answer : Perform density functional theory (DFT) calculations to map adsorption energies on catalyst sites (e.g., ZrO surfaces). Molecular dynamics (MD) simulations can reveal solvent effects on reaction intermediates. Validate models with experimental activation barriers and selectivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.